1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one
Overview
Description
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one, also known as CTF3, is a chemical compound that contains a phenyl group with a chlorine atom attached and three fluorine atoms attached to the propan-1-one chain. CTF3 is a colorless liquid with a boiling point of 107.5 °C and a melting point of -54.5 °C. It is soluble in organic solvents such as ethanol and ether, and is insoluble in water. CTF3 has a wide range of applications in the scientific field due to its unique properties.
Scientific Research Applications
Nonlinear Optics
The compound has been studied for its significant electro-optic properties . It has been found to possess superior properties for nonlinear optics, confirmed by second and third harmonic generation studies . These properties make it a potential candidate for applications such as optical switching, optical logic, memory devices, and signal processing .
Optoelectronic Device Fabrication
The compound’s unique electro-optic properties could be applied in optoelectronic device fabrications . Its high static and dynamic polarizability, which is many-fold higher than that of urea, makes it a suitable material for such applications .
Temperature-Cycle-Induced Deracemization (TCID)
The compound has been applied in TCID, a promising approach to obtain enantiopure solids from racemic mixtures . A post-TCID cooling step and a washing step have been introduced to enhance yield and augment enantiopurity .
Pharmaceutical Synthesis
The compound’s high enantiopurity makes it crucial for optimizing the efficacy and performance of pharmaceutical compounds . It can be used in the synthesis of pharmaceutical compounds, where obtaining optically pure compounds is of paramount importance .
Autoimmune Disease Treatment
The compound has been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential in treating inflammatory bowel disease and graft-versus-host disease.
Material Synthesis
The compound is a versatile chemical compound used in scientific research for its wide range of applications, including material synthesis. Its unique properties make it a suitable candidate for the synthesis of various materials.
Biological Studies
The compound is used in biological studies due to its wide range of applications. Its unique properties and potential applications make it a valuable tool in biological research.
Drug Discovery
The compound is used in drug discovery research. Its unique properties and potential applications make it a valuable tool in the discovery and development of new drugs.
properties
IUPAC Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTVOBWRGAWZOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249730 | |
Record name | 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | |
CAS RN |
121194-36-3 | |
Record name | 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121194-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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